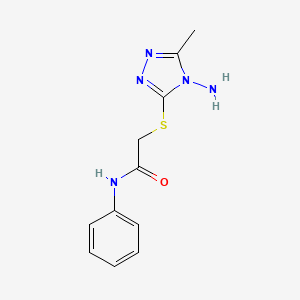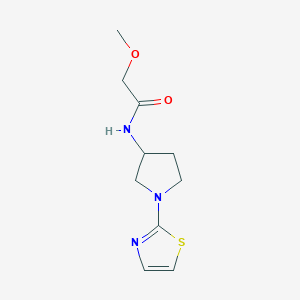
2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide” is a complex organic molecule that contains several interesting functional groups. The thiazole ring, which consists of sulfur and nitrogen, is an important heterocycle in the world of chemistry . The pi (π) electrons in the thiazole ring are free to move from one bond to other bonds, rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide” would be complex due to the presence of several functional groups. The thiazole ring, in particular, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .
Scientific Research Applications
Drug Development
Compounds with similar structures have been used in the development of new drugs . For instance, imidazole, a five-membered heterocyclic moiety, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Its derivatives show a broad range of chemical and biological properties, making it an important synthon in drug development .
Antibacterial Activity
Imidazole derivatives have been reported to exhibit antibacterial activity . This suggests that “2-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide” could potentially be explored for its antibacterial properties.
Antimycobacterial Activity
Imidazole derivatives have also shown antimycobacterial activity . This indicates a potential application of the compound in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives have demonstrated anti-inflammatory properties . Therefore, “2-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide” could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
Some imidazole derivatives have shown potential as antitumor agents . This suggests that “2-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide” could be investigated for its potential antitumor properties.
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic activity . This indicates a potential application of the compound in the treatment of diabetes.
Future Directions
The thiazole moiety has been an important heterocycle in the world of chemistry and has been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . Therefore, “2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide” and similar compounds could be of interest in future research and drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets leading to a range of effects
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , the effects could range from antimicrobial to antitumor effects, among others.
properties
IUPAC Name |
2-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-15-7-9(14)12-8-2-4-13(6-8)10-11-3-5-16-10/h3,5,8H,2,4,6-7H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHOYMNHSCSGSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCN(C1)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

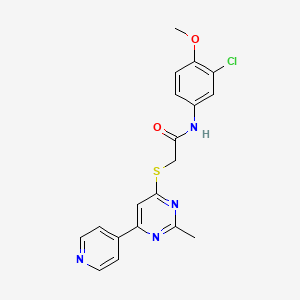
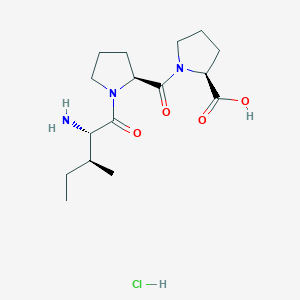
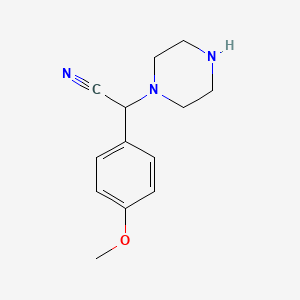

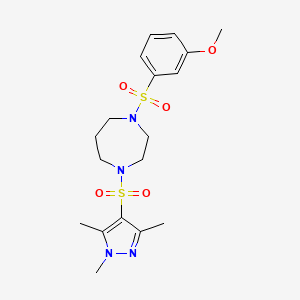
![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)
![5-Benzyl-2-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2400247.png)
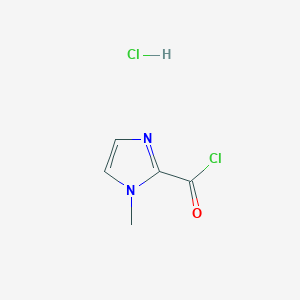
![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2400249.png)


